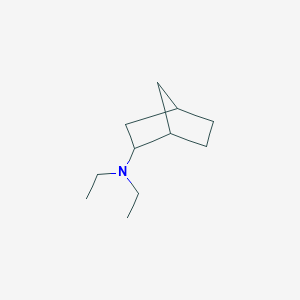

N,N-diethyl-2-aminonorbornane

説明

N,N-Diethyl-2-aminonorbornane is a bicyclic amine derivative featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a diethylamino group at the 2-position. The norbornane framework imparts significant steric rigidity and conformational constraints, distinguishing it from linear or monocyclic amines. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which influence reactivity, solubility, and biological activity.

特性

IUPAC Name |

N,N-diethylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-3-12(4-2)11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDMHDXIMSCHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CC2CCC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-aminonorbornane typically involves the reaction of norbornene with diethylamine. One common method is the reductive amination of norbornene using diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of N,N-diethyl-2-aminonorbornane can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

N,N-diethyl-2-aminonorbornane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted norbornane derivatives.

科学的研究の応用

N,N-diethyl-2-aminonorbornane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

Biology: The compound is studied for its potential as a ligand in receptor binding studies, particularly in the field of neurochemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N,N-diethyl-2-aminonorbornane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the context of its use in research .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N,N-diethyl-2-aminonorbornane and related compounds:

Physicochemical Properties

- Basicity: The diethylamino group in N,N-diethyl-2-aminonorbornane confers moderate basicity (predicted pKa ~9–10), comparable to linear dialkylamines like N,N-diethylmonoethanolamine (pKa ~9.5). However, steric hindrance from the norbornane skeleton may reduce protonation kinetics.

- Lipophilicity: The rigid bicyclic structure enhances lipophilicity compared to ethanolamine derivatives (e.g., logP ~2.5 vs. ~0.5 for N,N-diethylmonoethanolamine), but it is less lipophilic than N-(2-ethylhexyl)-norbornene dicarboximide (logP ~5.5).

- Thermal Stability: Norbornane derivatives generally exhibit higher thermal stability than linear amines due to reduced conformational freedom.

Research Findings and Challenges

- Bioactivity: Limited data exist on the biological activity of N,N-diethyl-2-aminonorbornane. However, structurally related norbornene dicarboximides (e.g., MGK 264) show non-competitive inhibition of insect cytochrome P450 enzymes.

- Solubility Issues : The compound’s low water solubility (inferred from logP) may limit pharmaceutical applications without formulation aids.

- Synthetic Optimization: Current methods for norbornane functionalization require harsh conditions, necessitating development of milder protocols.

生物活性

N,N-diethyl-2-aminonorbornane (DENB) is a bicyclic amine that has garnered interest in the fields of neurochemistry and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N-diethyl-2-aminonorbornane is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 167.25 g/mol

Synthesis Methods

The synthesis of N,N-diethyl-2-aminonorbornane typically involves the reaction of norbornene with diethylamine, often through reductive amination using sodium cyanoborohydride as a reducing agent. This process can be performed under mild conditions, yielding high-purity products suitable for biological studies.

N,N-diethyl-2-aminonorbornane acts primarily as a ligand for various neurotransmitter receptors. Its mechanism of action involves:

- Receptor Binding : Interaction with neurotransmitter receptors, potentially acting as an agonist or antagonist.

- Modulation of Neurotransmission : Influencing physiological processes related to neurotransmitter release and uptake.

Biological Activity

Research indicates that N,N-diethyl-2-aminonorbornane exhibits significant biological activity, particularly in neuropharmacology. Key findings include:

- Neurotransmitter Receptor Interaction : Studies suggest that DENB can modulate the activity of specific receptors involved in neurological functions, such as dopamine and serotonin receptors.

- Potential Therapeutic Applications : Ongoing research is exploring its use in treating neurological disorders due to its ability to affect receptor activity .

- In Vitro Studies : Preliminary in vitro studies have demonstrated that DENB can influence cell signaling pathways associated with neuroprotection and neurogenesis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N,N-diethyl-2-aminonorbornane, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-Diethyl-2-aminobicyclo[2.2.1]heptane | Bicyclic amine | Neuroactive properties |

| N,N-Diethyl-2-aminocyclohexane | Cyclic amine | Less potent than DENB in receptor binding |

| N,N-Diethyl-2-aminopentane | Linear amine | Similar amine functionality |

Case Studies and Research Findings

Several studies have investigated the biological effects of N,N-diethyl-2-aminonorbornane:

- Neuropharmacological Studies : Research has indicated that DENB may exhibit analgesic properties similar to those of epibatidine, albeit with reduced toxicity . The compound's rigid bicyclic structure allows for specific interactions with receptor sites, enhancing its efficacy.

- Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) profile of DENB are ongoing, focusing on its potential as a therapeutic agent for neurological conditions .

- Toxicity Assessments : Initial toxicity assessments suggest that DENB has a favorable safety profile compared to other compounds in its class, making it a candidate for further research in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。